molecular formula C12H15BrF3N3O2 B10916675 4-bromo-1-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

4-bromo-1-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10916675
M. Wt: 370.17 g/mol
InChI Key: LZNFDTKKZQEAQH-UHFFFAOYSA-N
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Description

4-BROMO-1-METHYL-N~5~-(1-TETRAHYDRO-2-FURANYLETHYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the pyrazole family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-METHYL-N~5~-(1-TETRAHYDRO-2-FURANYLETHYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the corresponding acid chloride with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: The bromo group can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-1-METHYL-N~5~-(1-TETRAHYDRO-2-FURANYLETHYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the bromo and tetrahydrofuran groups.

    4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the tetrahydrofuran group.

Uniqueness

The presence of the bromo and tetrahydrofuran groups in 4-BROMO-1-METHYL-N~5~-(1-TETRAHYDRO-2-FURANYLETHYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE may confer unique properties such as increased lipophilicity or enhanced biological activity compared to similar compounds.

Properties

Molecular Formula

C12H15BrF3N3O2

Molecular Weight

370.17 g/mol

IUPAC Name

4-bromo-2-methyl-N-[1-(oxolan-2-yl)ethyl]-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H15BrF3N3O2/c1-6(7-4-3-5-21-7)17-11(20)9-8(13)10(12(14,15)16)18-19(9)2/h6-7H,3-5H2,1-2H3,(H,17,20)

InChI Key

LZNFDTKKZQEAQH-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=C(C(=NN2C)C(F)(F)F)Br

Origin of Product

United States

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